molecular formula C7H15NO B1288861 2,2,3-Trimethylmorpholine

2,2,3-Trimethylmorpholine

Cat. No.: B1288861
M. Wt: 129.2 g/mol
InChI Key: UOIGEGHPYLYHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3-Trimethylmorpholine is a substituted morpholine derivative characterized by three methyl groups attached to the morpholine ring at positions 2, 2, and 2. Morpholine derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural adaptability. The compound’s stereochemistry and substituent arrangement influence its physicochemical properties, including lipophilicity, solubility, and biological activity.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

IUPAC Name

2,2,3-trimethylmorpholine

InChI

InChI=1S/C7H15NO/c1-6-7(2,3)9-5-4-8-6/h6,8H,4-5H2,1-3H3

InChI Key

UOIGEGHPYLYHLR-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,2,3-Trimethylmorpholine and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features Applications Availability
This compound C₇H₁₅NO 129.2 Methyl groups at C2, C2, C3 Limited commercial availability; stereochemical complexity may affect synthesis and activity Discontinued (research use only) Discontinued
(2R,3R,6S)-2,3,6-Trimethylmorpholine C₇H₁₅NO 129.2 Methyl groups at C2, C3, C6 (stereospecific) Stereospecific configuration enhances selectivity in biological interactions Pharmaceuticals, agrochemicals Available (neat form)
2,2,6-Trimethyl-6-(trifluoromethyl)morpholine C₈H₁₄F₃NO 209.2 Methyl and trifluoromethyl groups at C2, C6 Trifluoromethyl group enhances lipophilicity and metabolic stability Advanced intermediates, drug design Available via suppliers
4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid C₁₄H₂₂O₂ 222.3 Cyclopentene ring with 2,2,3-trimethyl substituents Non-morpholine derivative; used as a bitter taste inhibitor in food science Food additive optimization Research-grade availability

Key Findings from Comparative Analysis :

Stereochemical Influence: The stereoisomer (2R,3R,6S)-2,3,6-Trimethylmorpholine demonstrates how chiral centers affect biological activity. For example, its stereospecific structure may enhance binding affinity to target receptors compared to non-chiral or racemic analogs . In contrast, this compound’s undefined stereochemistry (if synthesized as a racemic mixture) could limit its utility in enantioselective applications.

Substituent Effects: Trifluoromethyl vs. Methyl Groups: The trifluoromethyl group in 2,2,6-Trimethyl-6-(trifluoromethyl)morpholine increases lipophilicity and electron-withdrawing properties, making it more suitable for drug candidates requiring metabolic stability . Cyclic vs. Acyclic Substituents: 4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid, though structurally distinct from morpholine derivatives, shares a 2,2,3-trimethyl motif. Its application in food science highlights how substituent steric effects modulate interactions with taste receptors .

Commercial and Synthetic Considerations :

  • This compound’s discontinued status suggests challenges in synthesis, regulatory compliance, or market demand .
  • By contrast, trifluoromethylated morpholines (e.g., 2,2,6-Trimethyl-6-(trifluoromethyl)morpholine) remain available, reflecting their broader industrial relevance .

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